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Introduction

SRT3025 is an orally available, small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide
adenine dinucleotide (NAD+)-dependent protein deacetylase. SIRT1 is a key regulator of
numerous physiological processes, including metabolism, inflammation, and aging. As a SIRT1
activator, SRT3025 has been investigated for its therapeutic potential in a range of age-related
and metabolic diseases, including atherosclerosis, type 2 diabetes, osteoporosis, and certain
hematological disorders. This technical guide provides a comprehensive overview of the
pharmacology of SRT3025, detailing its mechanism of action, summarizing key preclinical and
clinical findings, and outlining relevant experimental protocols.

Core Mechanism of Action

SRT3025 functions as an allosteric activator of SIRT1.[1][2] It binds to a site on the SIRT1
enzyme, inducing a conformational change that enhances its deacetylase activity towards
various substrates.[2] A key feature of SRT3025's mechanism is its dependence on a specific
amino acid residue, glutamate 230 (E230), within the SIRT1 catalytic core.[1] The drug
effectively activates wild-type SIRT1 but fails to activate a mutant version where this residue is
altered (E230K), confirming its specific mode of action.[1]

The activation of SIRT1 by SRT3025 leads to the deacetylation of a multitude of downstream
protein targets, thereby modulating their activity and influencing various cellular pathways. This
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includes transcription factors, enzymes, and other regulatory proteins involved in metabolism
and inflammation.

Preclinical Pharmacology

The therapeutic potential of SRT3025 has been explored in a variety of preclinical models,
demonstrating beneficial effects across several disease areas.

Metabolic and Cardiovascular Diseases

In the context of metabolic and cardiovascular health, SRT3025 has shown significant promise,
particularly in the areas of atherosclerosis and obesity.

Atherosclerosis:

In a key study utilizing Apolipoprotein E-deficient (Apoe—/-) mice, a well-established model of
atherosclerosis, SRT3025 demonstrated potent anti-atherosclerotic effects.[1][3][4] Treatment
with SRT3025 led to a significant reduction in atherosclerotic plaque size in the aorta.[1] This
was accompanied by a decrease in macrophage accumulation and vascular cell adhesion
molecule-1 (VCAM-1) expression within the plagues, indicating a reduction in vascular
inflammation.[1]

Mechanistically, SRT3025 was found to lower plasma levels of total cholesterol, LDL-
cholesterol, and VLDL-cholesterol.[1][3] A novel downstream effect of SIRT1 activation by
SRT3025 was identified as the reduction of hepatic secretion of proprotein convertase
subtilisin/kexin type 9 (PCSK9).[1][3] This reduction in circulating PCSK9 leads to increased
protein expression of the LDL receptor (LDLR) in the liver, enhancing the clearance of LDL-
cholesterol from the circulation.[1][3] It is important to note that these beneficial effects on
cholesterol and atherosclerosis were dependent on the presence of the LDL receptor, as they
were not observed in LDLR-deficient (LdIr—/=) mice.[1]

Obesity and Type 2 Diabetes:

Preclinical studies in models of diet-induced obesity have shown that SRT3025 can prevent
body weight gain.[5] This effect was associated with increased energy expenditure and fatty
acid oxidation.[5] Treatment with SRT3025 also led to improvements in glucose homeostasis,
including reductions in both fasting and postprandial glucose and insulin levels, indicating
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enhanced insulin sensitivity.[5] Furthermore, SRT3025 treatment reduced serum and hepatic
triglyceride levels.[5] In diabetic mice, SRT3025 improved blood glucose levels and reduced
plasma glucagon concentrations.[6]

Bone Metabolism and Osteoporosis

SRT3025 has been investigated for its potential anabolic effects on bone. In a mouse model of
ovariectomy-induced bone loss, oral administration of SRT3025 reversed the detrimental
effects on vertebral bone mass, microarchitecture, and femoral biomechanical properties.[7]
The mechanism underlying this bone-protective effect involves the downregulation of
sclerostin, a negative regulator of bone formation.[7] In vitro studies confirmed that SRT3025
down-regulates sclerostin in osteocyte-like cells.[7] Additionally, SRT3025 has been shown to
inhibit RANKL-induced osteoclastogenesis, the process of bone resorption, in bone marrow-
derived macrophages.[38][9][10]

Hematopoiesis

In the context of hematological disorders, SRT3025 has been studied in models of Fanconi
anemia, a genetic bone marrow failure syndrome.[11] Treatment with SRT3025 was found to
expand hematopoietic stem and progenitor cells and improve hematopoiesis in Fanconi
anemia mice.[11] Interestingly, the beneficial effects of SRT3025 on hematopoiesis appear to
be indirect, as conditional deletion of Sirtl in hematopoietic cells did not abolish these effects,
suggesting a mechanism involving extra-hematopoietic actions.[11]

Clinical Development

SRT3025 has progressed into early-stage clinical development.[2] It has been evaluated in
Phase I clinical trials in healthy male volunteers and for the treatment of type 2 diabetes.[2][5]
Another SIRT1 activator from the same class, SRT2104, has been more extensively studied in
the clinic.[2][12]

Quantitative Data Summary
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Parameter Value/Effect Model/System Reference
In Vitro Activity
SIRT1 Activation Recombinant SIRT1
0.1 uM [5]
(EC50) enzyme
o Recombinant SIRT1
SIRT1 Activation (fold)  4-fold [5]
enzyme
Atherosclerosis
(Apoe—/- mice)
o High-cholesterol diet
SRT3025 Dose in Diet  3.18 g/kg [1][4]

for 12 weeks

Plagque Size o ) Thoraco-abdominal
) Significant reduction ] [1]

Reduction aortae and aortic roots
Plasma Total o

Significantly lower Compared to placebo [1]
Cholesterol
Plasma LDL- o

Significantly lower Compared to placebo [1]
Cholesterol
Plasma VLDL- o

Significantly lower Compared to placebo [1]
Cholesterol

Obesity (Diet-induced

obese mice)

SRT3025 Dose

100 mg/kg/day

7 weeks of treatment

[5]

Body Weight Gain

Prevented (-15.9%)

Compared to

pioglitazone (+9.5%)

[5]

Fasting Glucose

] -21% Compared to baseline  [5]
Reduction
Fasting Insulin )
i -70% Compared to baseline  [5]
Reduction
Serum Triglyceride ]
-41% Compared to baseline  [5]

Reduction
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Hepatic Triglyceride

Reduction

-48%

Compared to baseline  [5]

Osteoporosis (OVX

mice)

SRT3025 Oral Dose

50 and 100 mg/kg/day

6 weeks of treatment [7]

Bone Mass and

Microarchitecture

Fully reversed OVX

effects

Vertebrae and femur [7]

Pharmacokinetics
(Mice)

Max Plasma

Concentration (Cmax)

2415 ng/mL (3.9 pM)

After 100 mg/kg dose [5]

Experimental Protocols
In Vitro SIRT1 Activation Assay

Objective: To determine the direct activating effect of SRT3025 on SIRT1 deacetylase activity.

Methodology:

o Recombinant wild-type human SIRT1 and an activation-resistant mutant (E230K) are used.

» Afluorogenic acetylated peptide substrate (e.g., derived from p53) is incubated with the

SIRT1 enzyme in the presence of NAD+.

e Varying concentrations of SRT3025 are added to the reaction mixture.

e The deacetylation of the substrate by SIRT1 is measured by detecting the fluorescent signal

generated upon cleavage of the deacetylated product by a developer solution.

e The concentration of SRT3025 that produces 50% of the maximal activation (EC50) is

calculated from the dose-response curve.[5]

Animal Models
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Atherosclerosis Model:

Animals: Male Apolipoprotein E-deficient (Apoe—/-) mice on a C57BL/6J background.[1]
o Diet: Fed a high-cholesterol diet (1.25% w/w).[1]

o Treatment: The diet is supplemented with SRT3025 (3.18 g/kg of diet) or placebo for 12
weeks, starting at 8 weeks of age.[1]

o Endpoints: At the end of the treatment period, mice are sacrificed, and tissues and blood are
collected for analysis. This includes en face analysis of the aorta and cross-sections of the
aortic root for plaque quantification (e.g., Oil Red O staining), immunohistochemistry for
inflammatory markers (e.g., CD68 for macrophages, VCAM-1), and plasma lipid profiling.[1]

Diet-Induced Obesity Model:
e Animals: Mice fed a high-fat diet for 12 weeks to induce obesity.[5]
o Treatment: SRT3025 is administered orally at a dose of 100 mg/kg/day for 7 weeks.[5]

» Endpoints: Body weight, food intake, glucose tolerance tests, insulin sensitivity assessments,
and measurement of plasma and tissue lipids are performed.[5]

Ovariectomy (OVX)-Induced Osteoporosis Model:

Animals: Female C57BL/6 mice (9-week-old).[7]

e Procedure: Ovariectomy is performed to induce estrogen deficiency and subsequent bone
loss.

o Treatment: Six weeks after OVX, mice are treated with oral SRT3025 (50 and 100
mg/kg/day) or vehicle for 6 weeks.[7]

o Endpoints: Vertebral bone mass and microarchitecture are assessed using micro-computed
tomography (LCT). Femoral biomechanical properties (e.g., strength) are measured. Serum
bone formation markers (e.g., propeptide of type | procollagen) and bone sclerostin
expression are quantified.[7]
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Signaling Pathways and Experimental Workflows
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Caption: SRT3025 mechanism in atherosclerosis.
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Caption: SRT3025 effects on bone metabolism.
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Caption: Atherosclerosis study workflow.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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